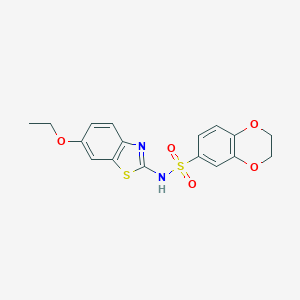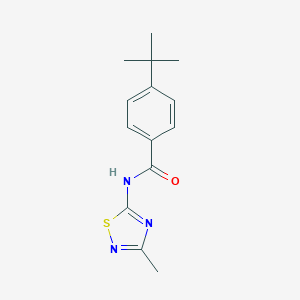![molecular formula C25H29N3O4S B257486 N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide](/img/structure/B257486.png)
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide, also known as DMTX, is a chemical compound that belongs to the isoxazole class of compounds. DMTX has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and pain, and the modulation of immune responses. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of cancer. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory molecules, such as prostaglandins. Additionally, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to modulate immune responses by inhibiting the activity of certain immune cells, such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has several advantages for use in lab experiments, including its high purity and stability, its potent biological activity, and its ability to target multiple pathways involved in cancer growth and inflammation. However, there are also some limitations to using N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for research on N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide, including the development of more efficient and cost-effective synthesis methods, the optimization of dosing and delivery methods for clinical use, and the exploration of potential synergistic effects with other anti-cancer and anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide and its potential for use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide can be achieved through a multi-step process that involves the reaction of 4-(dimethylamino)benzaldehyde with 3,4-dimethylphenylacetonitrile to form an intermediate compound. This intermediate compound is then reacted with thioacetic acid to form the final product, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide. The synthesis of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In cancer research, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Nom du produit |
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide |
|---|---|
Formule moléculaire |
C25H29N3O4S |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17-5-8-20(13-18(17)2)24-14-23(26-32-24)25(29)28(22-11-12-33(30,31)16-22)15-19-6-9-21(10-7-19)27(3)4/h5-10,13-14,22H,11-12,15-16H2,1-4H3 |
Clé InChI |
LNBSIFOYRQHNEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)
![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)
![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)
![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)